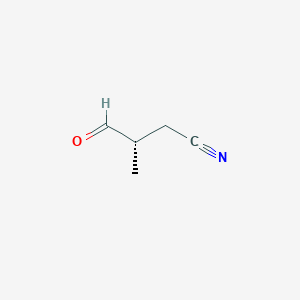

Butanenitrile, 3-methyl-4-oxo-, (3S)-

Description

Significance of Chiral Nitriles in Modern Organic Synthesis

Chiral nitriles are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. The nitrile group is a versatile functional group that can be readily converted into other important moieties such as amines, amides, carboxylic acids, aldehydes, and ketones. Its ability to participate in carbon-carbon bond-forming reactions further enhances its synthetic utility. The presence of a stereocenter in chiral nitriles allows for the construction of enantiomerically enriched compounds, which is of paramount importance in the development of therapeutic agents, as different enantiomers of a drug can exhibit vastly different pharmacological activities.

Historical Context of Related Butanenitrile Chemistry

The chemistry of butanenitrile and its derivatives has a long-standing history in organic synthesis. Butanenitrile itself is a simple four-carbon nitrile that has been utilized in various chemical transformations. researchgate.netresearchgate.net The introduction of functional groups, such as the oxo group in 3-oxobutanenitrile (B1585553), significantly expands the synthetic possibilities, providing access to a range of heterocyclic and other complex molecular architectures. nih.gov The development of stereoselective methods to introduce chirality into the butanenitrile framework represents a significant advancement in the field, enabling the synthesis of specific stereoisomers like (3S)-3-Methyl-4-oxobutanenitrile.

Scope of Academic Inquiry into (3S)-3-Methyl-4-oxobutanenitrile

While dedicated research focusing exclusively on (3S)-3-Methyl-4-oxobutanenitrile is not extensively documented in publicly available literature, the academic inquiry into this compound can be inferred from the broader context of research on chiral β-cyanoketones. Scientific investigation in this area typically encompasses several key aspects:

Stereoselective Synthesis: A primary area of research is the development of efficient and highly stereoselective methods to synthesize chiral β-cyanoketones. This includes catalytic asymmetric cyanations of ketones and other precursors. semanticscholar.org The aim is to control the formation of the desired stereocenter, such as the (S) configuration in the target molecule.

Chemical Transformations: Research efforts are also directed towards exploring the reactivity of the dual functional groups present in β-cyanoketones. This involves studying their participation in various reactions, such as annulations to form polycyclic systems, and their use as precursors for more complex molecules.

Applications as Chiral Building Blocks: The utility of chiral β-cyanoketones as versatile intermediates in the total synthesis of natural products and pharmaceutically active compounds is a major driver of academic research. The ability to introduce a stereochemically defined cyanomethyl group is highly valuable in constructing intricate molecular architectures.

Detailed research findings on closely related structures, such as other substituted butanenitriles and cyclic β-cyanoketones, provide a solid foundation for understanding the potential reactions and applications of (3S)-3-Methyl-4-oxobutanenitrile. These studies often involve advanced synthetic methodologies and in-depth structural and mechanistic analysis.

Compound Data

Below is a table summarizing key identifiers and properties of the compounds mentioned in this article.

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

| (3S)-3-Methyl-4-oxobutanenitrile | (3S)-3-methyl-4-oxobutanenitrile | C5H7NO | 702998-98-9 |

| Butanenitrile | Butanenitrile | C4H7N | 109-74-0 |

| 3-Oxobutanenitrile | 3-oxobutanenitrile | C4H5NO | 2469-99-0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

702998-98-9 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

(3S)-3-methyl-4-oxobutanenitrile |

InChI |

InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3/t5-/m0/s1 |

InChI Key |

GSDBCUROWGFXAT-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CC#N)C=O |

Canonical SMILES |

CC(CC#N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3s 3 Methyl 4 Oxobutanenitrile and Its Chiral Precursors

Enantioselective Synthesis Strategies

The introduction of the chiral center at the C3 position of the butanenitrile scaffold can be achieved through several powerful asymmetric synthesis techniques. These methods are broadly categorized into substrate-controlled syntheses using chiral auxiliaries, and reagent-controlled syntheses using asymmetric catalysts, which can be small organic molecules, transition metal complexes, or enzymes.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is reliable and has been widely applied in asymmetric synthesis. researchgate.net

For the synthesis of a chiral butanenitrile structure, a common approach involves the diastereoselective conjugate addition of a cyanide nucleophile to an α,β-unsaturated system appended with a chiral auxiliary. Evans oxazolidinones and Oppolzer's camphorsultam are exemplary auxiliaries for such transformations. wikipedia.orgresearchgate.net The process typically involves attaching the chiral auxiliary to an acrylic acid derivative to form a chiral α,β-unsaturated N-acyl derivative. The inherent chirality of the auxiliary shields one face of the molecule, forcing the incoming cyanide nucleophile to attack from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent mild cleavage of the auxiliary yields the desired enantiomerically enriched cyanocarboxylic acid, which can then be converted to the target keto-nitrile.

Another established method is the diastereoselective alkylation of a chiral enolate. researchgate.net In this scenario, a chiral auxiliary, such as pseudoephedrine, is used to form a chiral amide with an appropriate carboxylic acid. wikipedia.org Deprotonation of the α-carbon followed by reaction with a cyanomethylating agent would install the nitrile-containing fragment with high diastereoselectivity, controlled by the chiral environment of the auxiliary. wikipedia.org

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Conjugate Additions | Forms a chelated transition state that blocks one face of the enolate. researchgate.net |

| Oppolzer's Camphorsultam | Michael Additions, Diels-Alder Reactions | Steric hindrance from the sultam ring directs the approach of the reagent. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This avoids the stoichiometric use and subsequent removal of a chiral auxiliary.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov The field, which saw significant growth following the pioneering work of Benjamin List and David MacMillan, often relies on the formation of transient enamine or iminium ion intermediates. nih.govyoutube.com

For the synthesis of chiral butanenitriles, a key strategy is the asymmetric conjugate addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to an α,β-unsaturated aldehyde or ketone. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for this transformation. youtube.com The catalyst first reacts with the unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the substrate and the catalyst's chiral scaffold creates a stereochemically defined environment. The nucleophilic cyanide then attacks the β-position, with the catalyst directing the attack to one of the two enantiotopic faces, leading to a highly enantioselective carbon-carbon bond formation. youtube.com Hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral product. youtube.com

Transition metal catalysis is a powerful tool for creating chiral centers. Asymmetric hydroformylation, which involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, is a prime example of an atom-economical reaction. nih.gov Rhodium complexes featuring chiral phosphorus-based ligands are the most common catalysts for this transformation. nih.govacs.org

To synthesize (3S)-3-methyl-4-oxobutanenitrile, one could envision the asymmetric hydroformylation of 2-methylpropenenitrile. In this process, a rhodium catalyst bearing a chiral diphosphine ligand, such as those from the BIBOP family, would coordinate to the alkene. nih.gov The chiral ligand environment dictates the facial selectivity of the olefin insertion into the rhodium-hydride bond, ultimately determining the stereochemistry of the newly formed chiral center. The subsequent migratory insertion of carbon monoxide and reductive elimination yields the target chiral aldehyde. The success of such reactions is highly dependent on the design of the chiral ligand, which influences both enantioselectivity and regioselectivity. nih.govcapes.gov.br

Table 2: Examples of Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation

| Ligand Type | Example Ligand | Key Feature |

|---|---|---|

| Diphosphine | (R,R)-TFPNH-BIBOP | Possesses both chiral backbone and amino groups capable of hydrogen bonding, enhancing enantiocontrol. nih.gov |

| Phosphoramidite | Monodentate Amidites | Strong π-acceptor properties influence the electronic nature of the rhodium center. acs.org |

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. acs.org These catalysts operate by activating electrophiles through hydrogen bonding. nih.gov

In the context of synthesizing chiral butanenitriles, a chiral Brønsted acid could catalyze the conjugate addition of a cyanide nucleophile to methacrolein (B123484) or methyl vinyl ketone. The catalyst's acidic proton would activate the carbonyl group of the α,β-unsaturated substrate, making it more electrophilic. Simultaneously, the chiral backbone of the catalyst (e.g., a BINOL-derived phosphate) would form a well-organized, chiral hydrogen-bonding network with both the electrophile and the incoming nucleophile. nih.gov This confined chiral environment guides the nucleophile to attack a specific face of the double bond, thereby inducing high enantioselectivity. A key advantage of Brønsted acid catalysts is their compatibility with water, which is often generated in condensation reactions leading to the unsaturated precursor. acs.org

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of enzymes. nih.gov This approach is particularly useful for producing optically pure compounds. nih.gov

A potential chemoenzymatic route to (3S)-3-methyl-4-oxobutanenitrile could involve a kinetic resolution. In this scenario, a racemic mixture of a suitable precursor, such as 3-methyl-4-hydroxybutanenitrile, is prepared chemically. An enzyme, typically a lipase (B570770), is then used to selectively acylate one of the enantiomers. For instance, lipase PS from Pseudomonas cepacia could catalyze the esterification of the (S)-enantiomer, leaving the (R)-enantiomer unreacted (or vice versa). nih.gov The resulting mixture of the acylated and unacylated alcohols can be easily separated. The desired (S)-enantiomer can then be obtained by hydrolysis of the ester, followed by oxidation of the alcohol to the target ketone.

Alternatively, an asymmetric reduction of a prochiral precursor like 3-methyl-2,4-dioxobutanenitrile could be employed. Alcohol dehydrogenases, such as the one from Thermoanaerobium brockii (TBADH), can reduce one of the ketone functionalities with high enantioselectivity, directly yielding the desired chiral hydroxy-nitrile precursor. nih.gov

Asymmetric Catalysis for Stereocontrol

Classical and Novel Total Synthesis Routes

The construction of the chiral center and the introduction of the nitrile and keto functionalities are the key challenges in the synthesis of (3S)-3-methyl-4-oxobutanenitrile. Various approaches have been developed, ranging from catalytic conjugate additions to multi-step sequences starting from simple, readily available molecules.

The conjugate addition of cyanide to α,β-unsaturated compounds is a direct method for synthesizing β-cyanocarbonyl compounds. The development of catalytic and enantioselective versions of this reaction is a key area of research for accessing chiral nitriles.

The first highly effective catalytic enantioselective conjugate addition of cyanide to enones was developed using a Gadolinium (Gd) catalyst. nih.gov This method provides the 1,4-adduct exclusively, avoiding the formation of the 1,2-adduct (cyanohydrin). nih.gov The reaction's success relies on a combination of a silylated polymetallic catalyst, which favors the 1,4-addition, and the catalyst's ability to promote the reversal of any 1,2-addition product formed. nih.gov For the synthesis of a precursor to (3S)-3-methyl-4-oxobutanenitrile, a suitable α,β-unsaturated aldehyde, such as crotonaldehyde, could be envisioned as the substrate.

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of chiral nitriles. acs.org These catalysts can be used in low loadings to achieve good to excellent yields and high enantioselectivities in reactions between α,β-unsaturated aldehydes and sources of cyanide. acs.org

Table 1: Examples of Catalysts for Enantioselective Conjugate Cyanide Addition

| Catalyst Type | Example Catalyst/Ligand | Substrate Class | Key Features |

|---|---|---|---|

| Metal-based | Gd-catalyst with ligand 3 or 4 nih.gov | Enones nih.gov | Excellent enantioselectivity and high regioselectivity for 1,4-addition. nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes acs.org | Low catalyst loading, mild reaction conditions, good yields and enantioselectivities. acs.org |

This table is generated based on data from multiple sources to illustrate the types of catalysts used in cyanide addition reactions.

In many synthetic routes, the carbonyl group of the target molecule is masked as a protected alcohol (a silyl (B83357) ether) during the synthesis. This strategy prevents unwanted side reactions. The precursor would be a (3S)-3-methyl-4-hydroxybutanenitrile. The protection of the hydroxyl group is typically achieved through silylation.

Silylation of alcohols is a common protection strategy in organic synthesis. The choice of the silylating agent and reaction conditions depends on the stability required for the subsequent synthetic steps. Common silylating agents include trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl). These reactions are typically carried out in the presence of a base, such as imidazole, triethylamine, or pyridine (B92270), which acts as a catalyst and neutralizes the generated HCl. researchgate.net For instance, N,O-Bis(tert-butyldimethylsilyl)acetamide has been used with N,N-Dimethyl-4-aminopyridine N-Oxide for efficient and selective silylation of hydroxyl groups. okayama-u.ac.jp

Table 2: Common Reagents for Silylation of Alcohols

| Silylating Agent | Common Base | Solvent | Key Characteristics |

|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Imidazole, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | TMS ethers are relatively labile and easy to deprotect. researchgate.net |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMAP researchgate.net | Dichloromethane (DCM), Dimethylformamide (DMF) researchgate.net | TBDMS ethers are more stable to a wider range of conditions than TMS ethers. |

This table summarizes common silylation conditions as described in the cited literature.

Multi-step synthesis provides a flexible approach to complex molecules like (3S)-3-methyl-4-oxobutanenitrile from simple, achiral, or readily available chiral starting materials. libretexts.orgyoutube.com A key strategy in multi-step synthesis is retrosynthetic analysis, which involves breaking down the target molecule into simpler precursors. youtube.com

A plausible multi-step synthesis could start from a simple chiral building block. For example, a reaction between a carboxylic acid ester and an acetonitrile (B52724) derivative can yield a 3-oxonitrile. A patented process describes the production of 3-oxonitriles by reacting carboxylic acid esters with carboxylic acid nitriles in the presence of sodium hydride. google.com To achieve the desired (3S) stereochemistry, one could start with a chiral ester, such as an ester of (R)-2-methylpropanoic acid, and react it with acetonitrile. The subsequent steps would involve functional group manipulations to arrive at the final product.

An alternative approach could involve:

Starting with a known chiral synthon.

Extending the carbon chain. youtube.com

Introducing the nitrile functionality, for example, via substitution of a halide.

Oxidizing a precursor alcohol to the final ketone.

Table 3: Illustrative Multi-Step Synthetic Sequence

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation of Acetonitrile | (R)-2-methylpropanoyl chloride, Strong base (e.g., NaH, LDA) | (3R)-3-Methyl-3-chlorobutanenitrile (hypothetical intermediate) |

| 2 | Functional Group Interconversion | Reagents to convert chloride to alcohol | (3S)-3-Methyl-4-hydroxybutanenitrile |

This table presents a hypothetical synthetic pathway based on general principles of organic synthesis and specific reaction types found in the literature. libretexts.orggoogle.com

Efficiency and Green Chemistry Considerations in Butanenitrile Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com This involves considering factors like the use of non-toxic reagents and solvents, maximizing atom economy, and improving energy efficiency. youtube.comyoutube.com

The synthesis of nitriles often involves highly toxic cyanide reagents. acs.org A key green chemistry goal is to develop methods that use these reagents in catalytic amounts or replace them with less hazardous alternatives. acs.org The catalytic enantioselective conjugate addition methods discussed earlier are a step in this direction, as they maximize the efficiency of the cyanide source. nih.gov

When evaluating multi-step syntheses, atom economy and step economy are important metrics. youtube.com Each step in a synthesis typically results in some loss of material, so shorter reaction sequences are generally preferred. libretexts.orgyoutube.com The choice of solvent is also critical, with a preference for greener solvents like water or ethanol (B145695) over hazardous chlorinated solvents. mdpi.comyoutube.com The development of syntheses in aqueous media is a significant goal in green chemistry. researchgate.net

Catalysis is a cornerstone of green chemistry. mdpi.com The use of recyclable catalysts, whether they are metal-based or organocatalytic, can significantly reduce waste and cost. The efficiency of a catalyst is measured by its turnover number and turnover frequency, with higher values indicating a more active and desirable catalyst.

This table provides a comparative overview of different synthetic strategies based on green chemistry principles.

Reaction Chemistry and Mechanistic Investigations of 3s 3 Methyl 4 Oxobutanenitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile group in (3S)-3-Methyl-4-oxobutanenitrile is a key site for nucleophilic attack, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and amines.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions, typically forming a carboxylic acid or an amide intermediate.

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid, (3S)-3-methyl-4-oxobutanoic acid, and an ammonium (B1175870) ion. The formation of the ammonium ion in acidic conditions is a driving force for the completion of the hydrolysis.

In basic conditions , the nitrile group is attacked by a hydroxide (B78521) ion, a strong nucleophile. This process typically requires more vigorous conditions, such as higher temperatures, compared to acid-catalyzed hydrolysis. The initial product is an imidic acid, which tautomerizes to an amide. Under milder basic conditions, the reaction can often be stopped at the amide stage, yielding (3S)-3-methyl-4-oxobutanamide. However, with harsher conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, an acidic workup is necessary to protonate the carboxylate.

| Condition | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | (3S)-3-Methyl-4-oxobutanamide | (3S)-3-Methyl-4-oxobutanoic acid |

| Basic (e.g., NaOH, H₂O, heat) | (3S)-3-Methyl-4-oxobutanamide | (3S)-3-Methyl-4-oxobutanoic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, a valuable functional group in the synthesis of pharmaceuticals and other biologically active compounds. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out at elevated temperature and pressure. To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.

Chemical Reduction: Powerful hydride reagents are also effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a common choice, reacting with the nitrile in an ethereal solvent like diethyl ether, followed by an acidic workup to yield the primary amine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), also reduce nitriles to amines, typically requiring heating.

| Reagent | Conditions | Product |

| H₂/Raney Nickel | High pressure, high temperature, often with NH₃ | (4S)-4-Amino-2-methylbutanal |

| LiAlH₄ | 1. Diethyl ether; 2. H₃O⁺ workup | (4S)-4-Amino-2-methylbutanal |

| BH₃-THF | THF, heat | (4S)-4-Amino-2-methylbutanal |

Reactivity of the Ketone Moiety

The ketone group in (3S)-3-Methyl-4-oxobutanenitrile provides another site for a variety of chemical transformations, including additions to the carbonyl carbon and reactions at the alpha-carbon.

Carbonyl Additions and Condensations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to a range of addition and condensation products. For instance, in the synthesis of related 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, the ketone functionality can participate in condensation reactions. mdpi.com The reactivity of the ketone allows for the construction of more complex molecular architectures.

Alpha-Functionalization Reactions (e.g., Alkylation)

The carbon atom adjacent to the ketone (the α-carbon) is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form α-alkylated products.

For a ketone like (3S)-3-Methyl-4-oxobutanenitrile, there are two α-carbons. The choice of base and reaction conditions can influence which α-carbon is deprotonated. A sterically hindered base, such as lithium diisopropylamide (LDA), will preferentially deprotonate the less substituted α-carbon (the kinetic enolate). In contrast, a smaller, stronger base like sodium hydride (NaH) can lead to the more thermodynamically stable, more substituted enolate. Alkylation of the enolate of (3S)-3-Methyl-4-oxobutanenitrile would lead to the introduction of a substituent at the carbon adjacent to the carbonyl group. For example, alkylation at the C3 position would result in a quaternary chiral center. Studies on the alkylation of a similar compound, deprotonated diphenylacetonitrile, with haloacetones have shown that the reaction yields can be influenced by the nature of the halogen and the solvent. arkat-usa.org

| Base | Enolate Formed | Alkylation Product |

| Lithium diisopropylamide (LDA) | Kinetic (less substituted) | Alkylation at C5 |

| Sodium hydride (NaH) | Thermodynamic (more substituted) | Alkylation at C3 |

Stereoselective Transformations of the Chiral Center

The presence of a chiral center at the C3 position in (3S)-3-Methyl-4-oxobutanenitrile opens up possibilities for stereoselective reactions. A stereoselective reaction is one that favors the formation of one stereoisomer over another.

While specific studies on stereoselective transformations of (3S)-3-Methyl-4-oxobutanenitrile were not found, the principles of stereoselective synthesis can be applied. For example, if the ketone were to be reduced to an alcohol, the approach of the reducing agent could be influenced by the existing stereocenter, potentially leading to a diastereomeric mixture of alcohols with one diastereomer in excess. Similarly, in alpha-alkylation reactions at the C3 position, the incoming electrophile would approach a prochiral enolate, and the existing stereocenter could direct the approach to one face of the enolate, leading to the formation of one diastereomer preferentially. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reactions highlights the use of chiral organocatalysts to achieve high enantiopurity in products with similar structural motifs. nih.gov

Further research into the reaction chemistry of (3S)-3-Methyl-4-oxobutanenitrile would be valuable to fully explore its potential as a chiral building block in asymmetric synthesis.

Retention and Inversion of Configuration in Derivatization

The stereochemical integrity of the chiral center at the C3 position in (3S)-3-methyl-4-oxobutanenitrile is a critical consideration during its chemical transformations. Reactions involving this center can proceed with either retention of the (S)-configuration, inversion to the (R)-configuration, or result in a racemic mixture. The outcome is highly dependent on the reaction mechanism.

For instance, nucleophilic addition to the carbonyl group, if it does not involve the chiral center directly, is expected to proceed with retention of configuration . However, reactions that proceed via an enol or enolate intermediate, where the C3 proton is abstracted, can lead to racemization or inversion, depending on the subsequent protonation or reaction of the intermediate. The specific reagents, solvent, and temperature can influence the stereochemical course of the reaction.

In a study on related piperidine (B6355638) systems, the stereochemistry at a carbon adjacent to a nitrile was crucial. researchgate.net While not directly involving (3S)-3-methyl-4-oxobutanenitrile, the principles of controlling stereochemistry in such systems are relevant. For example, reactions that proceed through a cyclic transition state may favor a particular stereochemical outcome.

Diastereoselective Reactions and Control

When (3S)-3-methyl-4-oxobutanenitrile reacts with another chiral molecule or in the presence of a chiral catalyst, the formation of diastereomers is possible. The control of diastereoselectivity is a key challenge in the synthesis of complex molecules.

A notable example of diastereoselective synthesis involving a related structure is the reaction of deprotonated 3-methyl-4-piperidinenitrile with a fluoroarene. researchgate.net This reaction yielded the (3R,4R)-isomer, highlighting how the existing stereocenter can direct the stereochemical outcome of a nucleophilic substitution reaction. researchgate.net This principle of substrate-controlled diastereoselectivity is applicable to (3S)-3-methyl-4-oxobutanenitrile.

The choice of reagents and reaction conditions is paramount in achieving high diastereoselectivity. For example, the use of bulky protecting groups or specific metal catalysts can favor the formation of one diastereomer over another by influencing the steric environment of the reacting center.

| Reaction Type | Reactant/Catalyst | Observed Diastereoselectivity | Reference |

| Nucleophilic Substitution | Deprotonated 3-methyl-4-piperidinenitrile and a fluoroarene | (3R,4R) | researchgate.net |

| Alkoxymethylation | Metalloenamine of 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine | (3R,4S) | researchgate.net |

Cascade and Multicomponent Reactions Involving Butanenitrile Scaffolds

Butanenitrile scaffolds are valuable building blocks in cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. frontiersin.org These reactions are highly atom-economical and are of significant interest in medicinal chemistry and diversity-oriented synthesis. nih.govrug.nlnih.gov

While specific examples detailing the use of (3S)-3-methyl-4-oxobutanenitrile in cascade or multicomponent reactions are not prevalent in the literature, the butanenitrile moiety is a common participant in such transformations. For instance, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that can incorporate nitrile-containing components. rug.nlrug.nl

The general strategy often involves the in-situ generation of a reactive intermediate from the butanenitrile scaffold, which then participates in a series of sequential or parallel reactions with other components. The sequencing of MCRs with subsequent cyclization reactions is a powerful approach for generating diverse heterocyclic scaffolds. nih.gov

Reaction Mechanisms Elucidation

Understanding the detailed mechanisms of reactions involving (3S)-3-methyl-4-oxobutanenitrile is crucial for optimizing reaction conditions and predicting product outcomes. A combination of spectroscopic monitoring and theoretical calculations is often employed for this purpose.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving (3S)-3-methyl-4-oxobutanenitrile can be monitored in real-time using various spectroscopic techniques. Infrared (IR) spectroscopy can track the disappearance of the carbonyl (C=O) and nitrile (C≡N) stretching frequencies of the starting material and the appearance of new functional group vibrations in the product. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable ³¹P-NMR, provides detailed structural information about reactants, intermediates, and products, allowing for the elucidation of reaction pathways. mdpi.com For example, in the synthesis of 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, IR and NMR spectroscopy were used to characterize the final products. mdpi.com

| Spectroscopic Technique | Monitored Functional Group/Atom | Application | Reference |

| Infrared (IR) Spectroscopy | C=O, C≡N | Monitoring consumption of starting material and formation of new functional groups. | mdpi.com |

| ¹H NMR Spectroscopy | Protons at various positions | Elucidating the structure of products and intermediates. | mdpi.com |

| ¹³C NMR Spectroscopy | Carbon atoms | Confirming the carbon skeleton of the products. | mdpi.com |

| ³¹P NMR Spectroscopy | Phosphorus atom (in derivatives) | Characterizing phosphorus-containing products. | mdpi.com |

Theoretical Calculation of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and determine activation energies. researchgate.net

For instance, theoretical studies on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with OH radicals have successfully predicted the most favorable reaction pathway, which involves hydrogen abstraction. researchgate.net Similar computational approaches could be applied to (3S)-3-methyl-4-oxobutanenitrile to understand its reactivity, including the stereochemical outcomes of its reactions. By calculating the energy barriers for different reaction pathways, it is possible to predict which products are most likely to form under specific conditions. nih.gov

These theoretical insights, when combined with experimental data from spectroscopic monitoring, provide a comprehensive understanding of the reaction mechanisms of (3S)-3-methyl-4-oxobutanenitrile.

Role As a Chiral Building Block in Complex Molecule Construction

Precursor in Asymmetric Synthesis of Advanced Organic Intermediates

The stereogenic center in (3S)-3-methyl-4-oxobutanenitrile makes it an excellent starting point for the synthesis of advanced organic intermediates where precise stereochemical control is paramount. The aldehyde functionality serves as a key electrophilic site for carbon-carbon bond formation, while the nitrile group can be readily transformed into a variety of other functional groups.

Catalytic asymmetric synthesis has seen significant advancements, with a focus on developing highly enantioselective transformations. duq.edu While direct examples involving (3S)-3-methyl-4-oxobutanenitrile are not extensively documented in readily available literature, the principles of asymmetric synthesis using similar chiral aldehydes are well-established. For instance, enantioselective additions to aldehydes are a powerful tool for creating new stereocenters. The inherent chirality of (3S)-3-methyl-4-oxobutanenitrile can be used to direct the stereochemical outcome of such reactions, leading to the formation of diastereomerically enriched products. These products can then serve as advanced intermediates in the total synthesis of complex natural products and pharmaceutically active molecules. nih.govwikipedia.org

The construction of quaternary carbon centers, a significant challenge in asymmetric catalysis, can potentially be addressed using derivatives of this chiral building block. nih.gov The strategic placement of the methyl group at the C3 position provides a foundation for creating such sterically demanding centers with high fidelity.

Applications in the Synthesis of Chiral Heterocycles

Heterocyclic compounds are ubiquitous in bioactive molecules, and the development of methods for their enantioselective synthesis is of great interest. youtube.com (3S)-3-methyl-4-oxobutanenitrile is a promising precursor for the synthesis of a variety of chiral heterocycles, including pyridines, pyrimidines, and pyrroles.

The synthesis of chiral pyridine (B92270) derivatives, for example, is highly sought after due to their prevalence in medicinal chemistry. nih.gov Methodologies involving the condensation of enolates or enamines with dicarbonyl compounds or their equivalents are common strategies for pyridine ring formation. The aldehyde and the α-carbon to the nitrile in (3S)-3-methyl-4-oxobutanenitrile can participate in such cyclization reactions, with the existing stereocenter directing the facial selectivity of the transformation.

Similarly, the synthesis of chiral pyrimidines and pyrroles can be envisioned using this building block. For instance, a three-component reaction between an α-hydroxyketone, 3-oxobutanenitrile (B1585553) (a related achiral analog), and an aniline (B41778) has been shown to produce functionalized pyrroles. mdpi.comresearchgate.net Adapting this methodology to the chiral (3S)-3-methyl-4-oxobutanenitrile could provide a direct route to enantiomerically enriched pyrrole (B145914) derivatives.

The table below summarizes potential heterocyclic scaffolds that could be accessed from (3S)-3-methyl-4-oxobutanenitrile based on known synthetic strategies for related compounds.

| Heterocycle | Potential Synthetic Approach |

| Chiral Pyridines | Condensation with 1,3-dicarbonyl compounds or their equivalents. |

| Chiral Pyrimidines | Reaction with ureas, thioureas, or amidines. |

| Chiral Pyrroles | Paal-Knorr type synthesis with primary amines or multicomponent reactions. |

Derivatization Strategies for Structural Diversity and Analog Development

The development of structural analogs is a critical component of drug discovery and materials science. The functional handles present in (3S)-3-methyl-4-oxobutanenitrile offer multiple avenues for derivatization, allowing for the generation of diverse molecular libraries.

The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in olefination reactions to introduce a wide range of substituents. The resulting derivatives can then be further manipulated. For example, the synthesis of 4-aryl-3-methyl-4-piperidinemethanols has been achieved through diastereoselective reactions involving a deprotonated 3-methyl-4-piperidinenitrile, highlighting the utility of the nitrile group in nucleophilic additions. researchgate.netnih.gov

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. nih.govlibretexts.org These transformations significantly expand the chemical space accessible from this single chiral building block.

Integration into Tandem or One-Pot Reaction Sequences

For example, a one-pot reaction could involve an initial stereoselective addition to the aldehyde, followed by an intramolecular cyclization involving the nitrile group or a derivative thereof. Such a sequence would rapidly build molecular complexity from a simple starting material. While specific examples utilizing (3S)-3-methyl-4-oxobutanenitrile in published tandem reactions are scarce, the potential is evident from studies on related systems. One-pot syntheses of various heterocyclic systems often rely on precursors with multiple reactive sites that can participate in a cascade of reactions. libretexts.orgresearchgate.net

The development of multicomponent reactions (MCRs) involving this chiral building block would be particularly powerful. MCRs allow for the formation of complex products from three or more starting materials in a single operation. A four-component reaction has been reported for the stereoselective synthesis of functionalized 2,3-dihydro-4-nitropyrroles, demonstrating the feasibility of such complex transformations. nih.govdoaj.org Designing an MCR that incorporates (3S)-3-methyl-4-oxobutanenitrile could provide rapid access to libraries of novel, enantiomerically enriched compounds.

Theoretical and Computational Chemistry Studies of 3s 3 Methyl 4 Oxobutanenitrile

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For (3S)-3-methyl-4-oxobutanenitrile, with its chiral center at the C3 position, conformational analysis is crucial for understanding its stereochemistry and predicting its most stable geometries.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. By systematically rotating the single bonds, a series of conformers can be generated. The relative energies of these conformers are then calculated to identify the most stable, low-energy structures. For a molecule like (3S)-3-methyl-4-oxobutanenitrile, key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry offers a powerful lens to inspect the electronic makeup of a molecule, providing insights into its stability and reactivity. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure. wikipedia.orgarxiv.org

For β-ketonitriles, including (3S)-3-methyl-4-oxobutanenitrile, these calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. mdpi.comresearchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The reactivity of β-ketonitriles is intrinsically linked to their electronic structure. rsc.orgnih.gov The presence of both a keto and a nitrile group leads to a unique electronic environment. Quantum chemical calculations can quantify the electrophilicity and nucleophilicity of different atomic sites within the molecule. rsc.org For instance, the carbon atom of the carbonyl group is typically electrophilic, while the α-carbon can exhibit nucleophilic character upon deprotonation.

Table 1: Illustrative Electronic Properties of a Generic β-Ketonitrile calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a generic β-ketonitrile and may vary for (3S)-3-methyl-4-oxobutanenitrile.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions requires the characterization of the reaction pathway and the identification of the transition state—the highest energy point along the reaction coordinate. bohrium.combath.ac.uk Computational methods allow for the modeling of these pathways, providing a dynamic view of the reaction process. rsc.orgbeilstein-archives.org

For reactions involving β-ketonitriles, such as alkylation, condensation, or reduction, computational modeling can elucidate the step-by-step mechanism. rsc.org This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. figshare.com Techniques like nudged elastic band (NEB) or transition path sampling can be employed to find the minimum energy path between reactants and products. bohrium.com

While specific reaction pathway models for (3S)-3-methyl-4-oxobutanenitrile are not readily found in the literature, the general reactivity patterns of β-ketonitriles suggest several possible transformations that could be studied. For example, the deprotonation of the α-carbon and its subsequent reaction with an electrophile is a common reaction pathway for this class of compounds.

Tautomerism Studies of Beta-Ketonitriles

A significant feature of β-ketonitriles is their ability to exist in tautomeric forms, primarily the keto and enol forms. nih.govorientjchem.org The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. orientjchem.orgresearchgate.net

Keto-Enol Tautomerism in a β-Ketonitrile

Computational studies, particularly using DFT, have been instrumental in understanding the tautomeric equilibria of β-ketonitriles. nih.govresearchgate.net These studies calculate the relative energies of the different tautomers to predict which form is more stable under various conditions. orientjchem.org For instance, a study on various β-ketonitriles showed that the enol form can be significantly populated, especially in non-polar solvents, due to the formation of an intramolecular hydrogen bond. nih.gov

Theoretical calculations can also predict the energy barrier for the interconversion between tautomers. orientjchem.org This is crucial as the reactivity of the molecule can differ significantly between its tautomeric forms.

Table 2: Calculated Relative Energies of Keto and Enol Tautomers for a Generic β-Ketonitrile in Different Solvents

| Solvent | Relative Energy of Enol Form (kcal/mol) |

| Gas Phase | -2.5 |

| Chloroform | -1.8 |

| Acetone | 0.5 |

| DMSO | 1.2 |

Note: Negative values indicate the enol form is more stable. These are illustrative values. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification of unknown compounds. wikipedia.orgresearchgate.net For (3S)-3-methyl-4-oxobutanenitrile, theoretical calculations can predict its NMR, IR, and mass spectra.

NMR Spectroscopy: Theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This allows for the identification of characteristic functional groups, such as the C=O and C≡N stretching frequencies.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions. nih.gov

These predictive capabilities are invaluable for characterizing novel compounds or for studying molecules that are difficult to isolate or handle experimentally.

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug design with biological targets, docking studies can also be applied to understand interactions with non-biological materials, such as surfaces, catalysts, or other small molecules.

For (3S)-3-methyl-4-oxobutanenitrile, molecular docking could be used to study its interaction with metal surfaces, which could be relevant in the context of catalysis. For example, understanding how the molecule adsorbs onto a catalyst surface can provide insights into the mechanism of heterogeneous catalysis. The nitrile and carbonyl groups are expected to be key interaction points in such scenarios.

These studies typically involve the use of force fields or scoring functions to evaluate the binding affinity of different poses of the molecule on the surface. This can help in designing new catalytic systems or in understanding the fundamentals of surface chemistry.

Advanced Analytical Methodologies in Butanenitrile Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for assessing the enantiomeric purity of (3S)-3-methyl-4-oxo-butanenitrile. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. nih.gov The choice of CSP and mobile phase is critical for achieving baseline resolution. nih.gov

Common strategies for chiral separations involve CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), crown ethers, or proteins. nih.govresearchgate.net For a molecule like (3S)-3-methyl-4-oxo-butanenitrile, polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, which differ in stability and result in different retention times. sigmaaldrich.com The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol, is optimized to achieve the best separation. nih.gov The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. sigmaaldrich.com

Table 1: Typical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Description | Typical Values |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Chiralpak® AD-H, Chiralcel® OD-H |

| Mobile Phase | Normal-phase eluent | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.0 mL/min |

| Detection | UV detector | 210-220 nm (for nitrile and carbonyl groups) |

| Column Temp. | Maintained temperature for reproducibility | 20-25 °C |

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a powerful tool for assessing the chemical purity of volatile compounds like (3S)-3-methyl-4-oxo-butanenitrile and for monitoring the progress of its synthesis. birchbiotech.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column. semanticscholar.org

For purity analysis, the area of the peak corresponding to (3S)-3-methyl-4-oxo-butanenitrile is compared to the total area of all peaks in the chromatogram (excluding the solvent). birchbiotech.com This allows for the quantification of impurities, such as starting materials, by-products, or residual solvents. During synthesis, GC can be used to monitor the disappearance of reactants and the appearance of the product over time, enabling the optimization of reaction conditions like temperature and time. semanticscholar.org While standard GC columns cannot separate enantiomers, chiral GC columns with cyclodextrin-based stationary phases can be employed for enantiomeric purity analysis of volatile chiral compounds. researchgate.net

Table 2: General GC Conditions for Purity Analysis

| Parameter | Description | Typical Values |

|---|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase | e.g., TR-5MS (5% Phenyl Methyl Siloxane) |

| Carrier Gas | Inert gas to carry the sample through the column | Helium |

| Flow Rate | Constant flow of the carrier gas | 1 mL/min |

| Injector Temp. | Temperature to ensure rapid vaporization of the sample | 250 °C |

| Oven Program | Temperature gradient to separate components with different boiling points | Initial 40-50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity; MS for identification |

Spectroscopic Characterization for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the molecular structure of (3S)-3-methyl-4-oxo-butanenitrile and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of (3S)-3-methyl-4-oxo-butanenitrile is expected to show distinct signals for each unique proton environment. The methyl group protons (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would be a complex multiplet due to coupling with both the methyl and methylene (B1212753) protons. The methylene protons (CH₂) would likely appear as a doublet of doublets, and the aldehydic proton (CHO) would be a singlet or a very finely split multiplet. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For (3S)-3-methyl-4-oxo-butanenitrile, distinct peaks are expected for the nitrile carbon (-C≡N), the ketone carbonyl carbon (C=O), the chiral methine carbon (-CH-), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃). chemicalbook.comchemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -C≡N | Nitrile Carbon | - | ~117 |

| -C=O | Ketone Carbonyl | 9.5-9.7 (CHO) | ~200 |

| -CH- | Chiral Methine | 2.8-3.2 | ~45 |

| -CH₂- | Methylene | 2.5-2.9 | ~25 |

| -CH₃ | Methyl | 1.1-1.3 | ~15 |

Mass Spectrometry (MS, LC-MS, UPLC) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. nist.gov In electron ionization MS (EI-MS), (3S)-3-methyl-4-oxo-butanenitrile (MW: 97.10 g/mol ) would produce a molecular ion peak (M⁺) at m/z = 97. Key fragmentation pathways would involve the loss of small, stable groups, such as the methyl group (-15), the formyl group (-29), or the cyano group (-26).

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. nhplab.com These methods are particularly valuable for analyzing derivatives of (3S)-3-methyl-4-oxo-butanenitrile in complex mixtures, allowing for their separation, identification, and quantification with high precision and accuracy. nhplab.commiamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of (3S)-3-methyl-4-oxo-butanenitrile is characterized by strong, sharp absorption bands corresponding to its key functional groups. A sharp, intense peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. spectroscopyonline.com A strong absorption for the ketone carbonyl (C=O) stretch will appear in the region of 1715-1730 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations for the alkane portions of the molecule will be observed between 2850-3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, the less polar nitrile triple bond often produces a very strong and characteristic Raman signal, also near 2250 cm⁻¹. spectroscopyonline.com The C-H stretching and bending regions in the Raman spectrum can also provide structural information. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2240 - 2260 (Sharp, Strong) | 2240 - 2260 (Strong) |

| Ketone (C=O) | Stretch | 1715 - 1730 (Strong) | 1715 - 1730 (Medium-Weak) |

| Alkane (C-H) | Stretch | 2850 - 2960 (Medium-Strong) | 2850 - 2960 (Strong) |

| Alkane (C-H) | Bend | 1350 - 1470 (Variable) | 1350 - 1470 (Variable) |

Advanced In Situ Reaction Monitoring Techniques

The synthesis of stereochemically pure compounds such as (3S)-3-methyl-4-oxobutanenitrile requires precise control over reaction conditions to maximize yield and enantioselectivity. Advanced in situ reaction monitoring techniques are indispensable tools for achieving this control, offering real-time insights into reaction kinetics, mechanistic pathways, and the influence of various parameters on the course of the synthesis. These methodologies allow for continuous analysis of the reaction mixture without the need for sample extraction, thereby preserving the integrity of the reaction environment. For the synthesis of chiral β-ketonitriles like (3S)-3-methyl-4-oxobutanenitrile, techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are particularly valuable.

While specific studies detailing the in situ monitoring of the synthesis of (3S)-3-methyl-4-oxobutanenitrile are not extensively documented in publicly available literature, the principles and applications of these techniques to similar chemical transformations provide a clear framework for their potential use. For instance, in situ FTIR spectroscopy has been effectively used to monitor the biocatalytic synthesis of nitriles. nih.gov This approach allows for the real-time tracking of the concentration of reactants, intermediates, and products by observing their characteristic infrared absorption bands.

In a hypothetical asymmetric synthesis of (3S)-3-methyl-4-oxobutanenitrile, in situ FTIR spectroscopy could be employed to monitor key functional group transformations. The disappearance of the starting materials and the concurrent appearance of the characteristic vibrational frequencies of the nitrile (C≡N) and ketone (C=O) groups of the product would provide a continuous reaction profile. This data is crucial for determining the reaction endpoint, identifying any potential side reactions, and optimizing parameters such as temperature, pressure, and catalyst loading.

Table 1: Hypothetical In Situ FTIR Monitoring Data for the Synthesis of (3S)-3-methyl-4-oxobutanenitrile

| Reaction Time (minutes) | Reactant A Peak Area (arbitrary units) | Product C≡N Stretch (~2250 cm⁻¹) Absorbance | Product C=O Stretch (~1715 cm⁻¹) Absorbance |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 15 | 0.78 | 0.11 | 0.12 |

| 30 | 0.55 | 0.23 | 0.24 |

| 60 | 0.21 | 0.40 | 0.41 |

| 90 | 0.05 | 0.48 | 0.49 |

This table is illustrative and represents the type of data that would be generated from in situ FTIR monitoring. The peak areas and absorbances are normalized for clarity.

Raman spectroscopy offers a complementary in situ monitoring approach, particularly advantageous for reactions in aqueous media or for studying heterogeneous catalytic systems. researchgate.netlehigh.edu It is a powerful tool for understanding the structure of catalysts under operating conditions and for observing the formation of intermediates and products on the catalyst surface. researchgate.netlehigh.eduornl.gov In the context of synthesizing (3S)-3-methyl-4-oxobutanenitrile, in situ Raman spectroscopy could provide valuable information on the catalyst's state and its interaction with the reactants and chiral ligands, which is critical for understanding the enantioselective mechanism. For example, surface-enhanced Raman spectroscopy (SERS) can offer highly sensitive monitoring of catalytic reactions. nih.govrsc.org

Table 2: Potential Raman Shifts for In Situ Monitoring of (3S)-3-methyl-4-oxobutanenitrile Synthesis

| Species | Functional Group | Characteristic Raman Shift (cm⁻¹) |

|---|---|---|

| Starting Material | e.g., C=C | ~1640 |

| Product | C≡N | ~2250 |

| Product | C=O | ~1715 |

This table provides representative Raman shifts for key functional groups. Actual values may vary depending on the specific molecular environment.

The integration of these advanced in situ analytical methodologies into the research and development of synthetic routes for (3S)-3-methyl-4-oxobutanenitrile would enable a more profound understanding of the reaction dynamics. This, in turn, facilitates rapid optimization, enhances process safety, and ensures the consistent production of this high-value chiral intermediate. The kinetic and mechanistic data gathered from real-time monitoring are invaluable for scaling up the synthesis from the laboratory to an industrial setting. rsc.orgnih.gov

Future Directions and Emerging Research Avenues in Butanenitrile Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

The enantioselective synthesis of chiral nitriles is a pivotal area of research, with a continuous drive to develop more efficient and selective catalytic systems. While direct catalytic enantioselective synthesis of (3S)-3-methyl-4-oxobutanenitrile is an area ripe for exploration, current research on related chiral nitriles provides a strong foundation for future work.

Recent advancements have seen the rise of nickel-catalyzed desymmetric allylic cyanation, which has proven highly effective for producing axially chiral nitriles with excellent enantioselectivity (up to >99% ee). dntb.gov.uaresearchgate.net These systems, which utilize a nickel catalyst in conjunction with a chiral ligand, could potentially be adapted for the asymmetric cyanation of appropriate precursors to yield (3S)-3-methyl-4-oxobutanenitrile. The versatility of such catalytic systems is a promising indicator for their future application in the synthesis of a broader range of chiral nitriles.

Organocatalysis also presents a powerful tool for enantioselective transformations. For instance, chiral N,N'-dioxide-Co(II) complexes have been successfully employed in the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines to construct nitrile-containing quaternary carbon centers. nih.gov The development of similar organocatalytic strategies could pave the way for the synthesis of (3S)-3-methyl-4-oxobutanenitrile from prochiral substrates. The use of L-proline as a catalyst in multicomponent reactions to produce chiral pyrans and thiopyrans from nitriles further underscores the potential of organocatalysis in this field. mdpi.com

The following table summarizes the performance of a novel catalytic system in the enantioselective synthesis of a related chiral nitrile, highlighting the potential for high enantiomeric excess and yield.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Nickel/L7 Ligand | Biaryl Diallylic Alcohol | Axially Chiral Allylic Nitrile | up to 90 | >99 |

Table 1: Performance of a Nickel-based catalytic system in the desymmetric allylic cyanation to produce axially chiral nitriles. This data, from a study on related compounds, illustrates the potential for developing similar systems for (3S)-3-methyl-4-oxobutanenitrile. researchgate.net

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is rapidly gaining traction as a superior alternative to traditional batch synthesis, offering enhanced safety, scalability, and efficiency. nih.govresearchgate.net The application of flow chemistry to the synthesis of nitriles, including chiral variants, is an active area of research with significant future potential for the production of (3S)-3-methyl-4-oxobutanenitrile.

A notable advancement is the development of cyanide-free methods for nitrile synthesis in continuous flow. rsc.org One such method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones into nitriles via the van Leusen reaction. This approach is not only safer but also remarkably fast, with residence times as short as 1.5 minutes, and has demonstrated scalability. rsc.org Adapting such a process for the synthesis of (3S)-3-methyl-4-oxobutanenitrile could offer a more sustainable and efficient manufacturing route.

Furthermore, continuous flow has been successfully applied to the direct preparation of nitriles from carboxylic acids using supercritical acetonitrile (B52724) without the need for a catalyst. datapdf.comresearchgate.netsemanticscholar.orgacs.org This high-temperature and high-pressure method simplifies the workup procedure and has been shown to be effective for a variety of aromatic and aliphatic substrates. The principles of this technique could be explored for the synthesis of our target compound from a suitable carboxylic acid precursor.

The benefits of continuous flow extend to catalytic reactions as well. Immobilized enzymes and catalysts in packed-bed reactors are being used for the continuous synthesis of chiral active pharmaceutical ingredients. nih.gov This approach could be highly relevant for the enantioselective synthesis of (3S)-3-methyl-4-oxobutanenitrile, potentially using a nitrilase or a ketoreductase in a flow setup.

| Flow Chemistry Method | Precursor Type | Product Type | Key Advantages |

| van Leusen Reaction | Ketone | Aryl Nitrile | Cyanide-free, fast (1.5 min residence time), scalable |

| Supercritical Acetonitrile | Carboxylic Acid | Aromatic/Aliphatic Nitrile | Catalyst-free, simplified workup |

| Immobilized Biocatalysis | Racemic intermediate | Chiral API | High enantioselectivity, catalyst recycling |

Table 2: Examples of flow chemistry applications in nitrile synthesis, showcasing methods that could be adapted for the efficient production of (3S)-3-methyl-4-oxobutanenitrile. nih.govrsc.orgdatapdf.com

Exploration of New Reactivity Modes and Synthetic Applications

The dual functionality of β-ketonitriles like (3S)-3-methyl-4-oxobutanenitrile makes them exceptionally versatile intermediates in organic synthesis. rsc.org The exploration of new reactivity modes for this class of compounds is a key area of future research, promising novel synthetic pathways to complex molecules.

The nitrile group can act as a precursor to a wide array of other functional groups, including amines, aldehydes, ketones, amides, and carboxylic acids, making chiral nitriles valuable building blocks. acs.org The presence of the adjacent keto group in β-ketonitriles further enhances their synthetic utility, enabling participation in a variety of C-C bond-forming reactions.

Recent research has highlighted the use of β-ketonitriles in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org For example, the Hantzsch synthesis, involving the condensation of a β-ketonitrile with an aldehyde or ketone, is a well-established method for preparing pyridines. rsc.org The chiral nature of (3S)-3-methyl-4-oxobutanenitrile could be exploited in such reactions to generate enantiomerically enriched heterocyclic products.

Furthermore, β-ketonitriles are excellent substrates for cascade reactions. For instance, they have been used in palladium-catalyzed asymmetric allylic substitution cascade reactions to synthesize chiral bicyclic dihydrofurans with high enantioselectivity. rsc.org The development of new cascade reactions initiated by the unique reactivity of (3S)-3-methyl-4-oxobutanenitrile could lead to the efficient construction of complex molecular architectures.

The nitrile group itself can also promote reactivity at other positions in the molecule. For example, the allylic nitrile group has been shown to be crucial for controlling the reactivity and enantioselectivity in the asymmetric electrophilic thioazidation of allylic nitriles, leading to the formation of chiral γ-azido nitriles. researcher.life Investigating similar nitrile-promoted reactions with (3S)-3-methyl-4-oxobutanenitrile could uncover novel transformations.

Computational Design of Butanenitrile-Based Reactions and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.net In the context of (3S)-3-methyl-4-oxobutanenitrile, computational studies can provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the origins of enantioselectivity, thereby guiding the rational design of new reactions and catalysts.

DFT calculations have been instrumental in elucidating the role of steric and electronic interactions in determining the enantioselectivity of nickel-catalyzed desymmetric cyanation of biaryl diallylic alcohols. dntb.gov.uaresearchgate.net Similar computational models could be constructed for the synthesis of (3S)-3-methyl-4-oxobutanenitrile to identify the optimal chiral ligand and reaction conditions for achieving high enantiomeric excess.

In the case of bifunctional Brønsted acid/base-catalyzed aza-Henry reactions, DFT analysis has been used to create detailed models of catalyst-substrate interactions, explaining the observed diastereoselectivity. nih.gov This predictive power can be harnessed to design catalysts that favor the formation of a specific stereoisomer of a product derived from (3S)-3-methyl-4-oxobutanenitrile.

Moreover, computational studies can aid in the exploration of new reactivity modes. By calculating reaction energy profiles and transition state geometries, researchers can assess the feasibility of proposed reaction pathways and identify potential side reactions. This in-silico screening can significantly accelerate the discovery of novel transformations for (3S)-3-methyl-4-oxobutanenitrile.

The development of accurate computational models for predicting the chiroptical properties, such as circular dichroism (CD) spectra, of chiral nitriles is another emerging area. acs.org This would allow for the rapid and non-destructive determination of the enantiomeric ratio of (3S)-3-methyl-4-oxobutanenitrile and its derivatives.

| Computational Method | Application in Butanenitrile Chemistry | Potential Impact on (3S)-3-methyl-4-oxobutanenitrile Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and origins of enantioselectivity. researchgate.netnih.gov | Rational design of highly selective catalysts for its synthesis. |

| Transition State Theory | Predicting reaction rates and identifying rate-determining steps. | Optimization of reaction conditions for improved efficiency. |

| Molecular Docking | Simulating substrate binding to enzyme active sites. rug.nl | Guiding the engineering of biocatalysts for its stereoselective synthesis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions with high accuracy. | Understanding the mechanism of potential biocatalytic transformations. |

Table 3: Applications of computational methods in butanenitrile chemistry and their potential for advancing research on (3S)-3-methyl-4-oxobutanenitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.